

# Technical Guide: 1-[(4-Bromophenoxy)acetyl]piperidine

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## Compound of Interest

**Compound Name:** 1-[(4-bromophenoxy)acetyl]piperidine

**Cat. No.:** B5665833

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## Chemical Identity & Core Properties

This compound represents a "privileged structure" in drug discovery—a phenoxyacetyl amide. It combines a lipophilic piperidine ring with a para-brominated phenoxy core, linked by a flexible acetyl spacer. The bromine atom serves as a critical "functional handle" for downstream diversification via transition-metal catalyzed cross-coupling.

## Physicochemical Profile

Property	Value	Note
IUPAC Name	2-(4-bromophenoxy)-1-(piperidin-1-yl)ethan-1-one	Formal nomenclature
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BrNO <sub>2</sub>	
Molecular Weight	298.18 g/mol	
CAS Number	Not widely indexed	Often cataloged as a library compound (e.g., ChemBridge/Enamine IDs)
LogP (Predicted)	-2.8 - 3.1	Lipophilic, membrane permeable
H-Bond Donors	0	No -NH or -OH groups
H-Bond Acceptors	2	Amide carbonyl, Ether oxygen
Rotatable Bonds	3	High flexibility in the linker region

## Synthesis Strategy & Protocols

The synthesis of **1-[(4-bromophenoxy)acetyl]piperidine** is typically achieved through nucleophilic acyl substitution. Two primary methodologies are recommended depending on the scale and available reagents.

### Method A: The Acyl Chloride Route (High-Throughput / Scale-Up)

This method is preferred for gram-scale synthesis due to its high efficiency and simple workup.

Precursors:

- Substrate: 4-Bromophenoxyacetic acid (CAS: 1878-68-8)
- Reagent: Thionyl chloride ( ) or Oxalyl chloride

- Nucleophile: Piperidine (CAS: 110-89-4)

Protocol:

- Activation: Dissolve 4-bromophenoxyacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (1-2 drops).
- Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ( ) ceases.
- Concentration: Evaporate the solvent and excess reagent under reduced pressure to isolate the crude acid chloride (4-bromophenoxyacetyl chloride).
- Coupling: Redissolve the acid chloride in DCM. Add a mixture of piperidine (1.0 eq) and triethylamine ( , 1.5 eq) dropwise at 0°C.
- Workup: Stir for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated , and brine. Dry over and concentrate.

## Method B: Carbodiimide Coupling (Mild / Library Synthesis)

Preferred for small-scale combinatorial chemistry where isolating the acid chloride is cumbersome.

Reagents: EDC

HCl, HOBt (or HATU for higher yield). Protocol:

- Dissolve 4-bromophenoxyacetic acid (1.0 eq) in DMF.

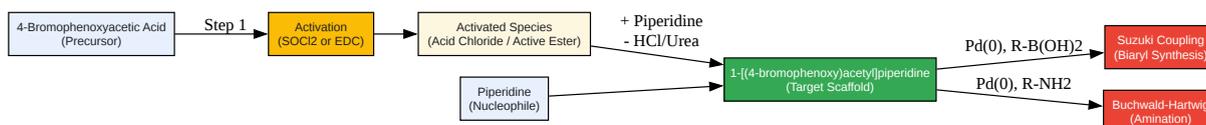
- Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.

- Add piperidine (1.0 eq) and DIPEA (2.0 eq).
- Stir at RT for 12–16 hours.
- Precipitate the product by adding water or extract with ethyl acetate.

## Mechanistic Workflow & Logic

The formation of the amide bond and its subsequent utility in drug discovery can be visualized as a linear workflow. The following diagram illustrates the activation pathway and the downstream potential of the aryl bromide handle.



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Figure 1: Synthetic pathway from precursor activation to the generation of the target scaffold and its divergence into medicinal chemistry libraries.[1][2]

## Functional Utility & Applications

### A. Medicinal Chemistry Scaffold (SAR)

This molecule is not typically a final drug but a Lead-Like Scaffold.

- The Aryl Bromide Handle: The bromine at the para-position is electronically activated for Palladium-catalyzed cross-coupling reactions.
  - Application: Researchers replace the bromine with aryl, heteroaryl, or amino groups to scan for biological affinity (Structure-Activity Relationship - SAR).

- The Linker (O-CH<sub>2</sub>-CO): The phenoxyacetyl linker provides a specific spatial geometry (approx. 3-4 Å) between the aromatic ring and the piperidine nitrogen. This mimics the spacing found in many neurotransmitter modulators.

## B. Biological Context[5][8][9][10][11][12][13][14]

- Auxin Mimicry: Phenoxyacetic acid derivatives (like 2,4-D) are potent auxins (plant hormones). The piperidine amide variant modifies this activity, often reducing phytotoxicity while retaining binding affinity, making it a candidate for agrochemical safeners or specialized herbicides.
- Enzyme Inhibition: Piperidine amides are frequent hits in screens for Acetylcholinesterase (AChE) inhibitors. The lipophilic piperidine ring fits into the enzyme's anionic sub-site, while the aromatic group interacts with the peripheral site.

## Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS may be limited, the hazards are inferred from its functional groups.

- Skin/Eye Irritation: The compound is an organic amide and likely an irritant. Standard PPE (gloves, goggles) is mandatory.
- Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.
- Metabolism: The amide bond is susceptible to enzymatic hydrolysis by amidases in vivo, releasing 4-bromophenoxyacetic acid and piperidine.

## References

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- Phenoxyacetyl Linkers in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. *Journal of Medicinal Chemistry*, 54(8), 2529-2591. [Link](#)

- Piperidine Scaffolds: Goossens, L., et al. (2001). Synthesis and antifungal activity of novel piperidine derivatives. *European Journal of Medicinal Chemistry*, 36(5), 471-484. [Link](#)
- Precursor Data (4-Bromophenoxyacetic acid): PubChem CID 74654.[3] National Center for Biotechnology Information. [Link\[3\]](#)

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## Sources

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